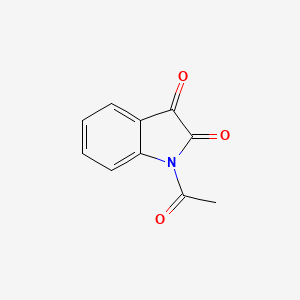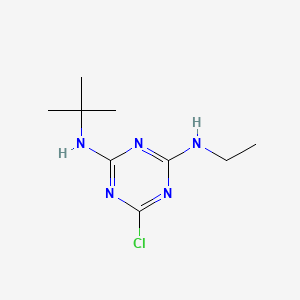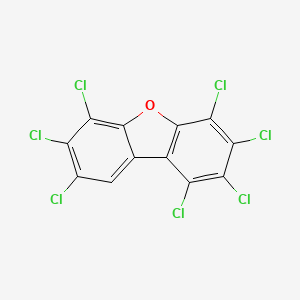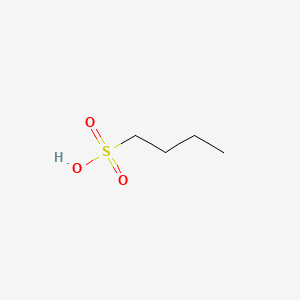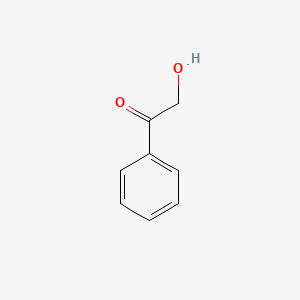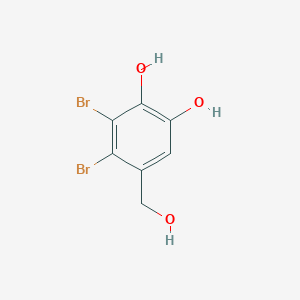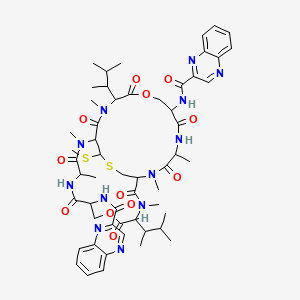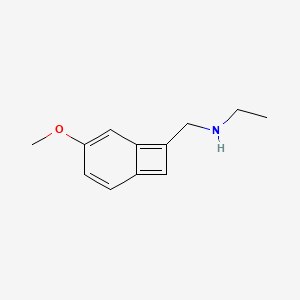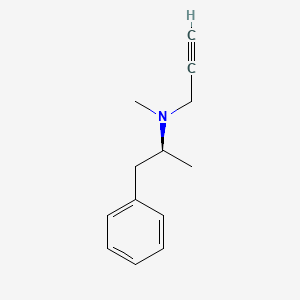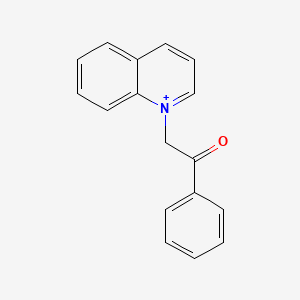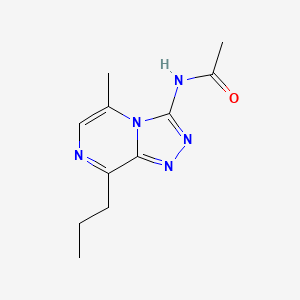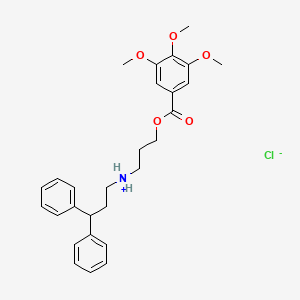![molecular formula C29H48O B1195927 10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 75479-11-7](/img/structure/B1195927.png)
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Acanthaster planci with data available.
Applications De Recherche Scientifique
Crystallographic Studies
The compound's molecular structure has been explored through crystallographic studies. These studies reveal details about the compound's molecular conformation, which is crucial for understanding its chemical properties and potential applications in materials science or pharmaceuticals. For example, the study by Ketuly et al. (2010) discusses the crystal structure of a similar compound, highlighting the orientations of peripheral groups and conformation about the C=C bond (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Steroidal Structure Analysis
Research into the structure of steroidal systems, which are similar to the compound , provides insights into biological interactions and potential pharmaceutical applications. The work by Zhou et al. (2015) on a compound with a fused four-ring steroidal system helps understand the conformations of such structures, which can be critical for drug design (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Potential in Synthesis of Bioactive Compounds
The compound's structure is relevant to synthesizing bioactive compounds. Research by Shaheen et al. (2014) discusses the synthesis of derivatives of sodium deoxycholate, which shares structural similarities with the compound. These derivatives show antimicrobial and antitumor activities, indicating potential pharmaceutical applications (Shaheen, Ali, Rosario, & Shah, 2014).
Structural Modifications and Biological Activities
Studies on structural modifications of similar compounds and their resultant biological activities provide insights into potential medical applications. For instance, research on dehydroepiandrosterone analogues by Huang et al. (2018) demonstrates how structural changes can significantly affect antiproliferative effects, which could be relevant to the compound (Huang, Shen, Zhang, Li, Tian, & Quan, 2018).
Metabolism and Carcinogenic Potential
Coombs et al. (1985) investigated the in vitro metabolism of cyclopenta[a]phenanthrenes, closely related to the compound. Understanding its metabolism and potential carcinogenicity is vital for assessing its safety in pharmaceutical contexts (Coombs, Russell, Jones, & Ribeiro, 1985).
Propriétés
Numéro CAS |
75479-11-7 |
|---|---|
Nom du produit |
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Formule moléculaire |
C29H48O |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-17(2)18(3)23-16-24(23)19(4)25-9-10-26-22-8-7-20-15-21(30)11-13-28(20,5)27(22)12-14-29(25,26)6/h8,17-21,23-27,30H,7,9-16H2,1-6H3 |
Clé InChI |
NIOJVSIHZSJIAU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
SMILES canonique |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
Synonymes |
22,23-methylene-24-methyl-5 alpha-cholest-7-en-3 beta-ol 23-demethylacanthasterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benz[c]acridine](/img/structure/B1195844.png)
